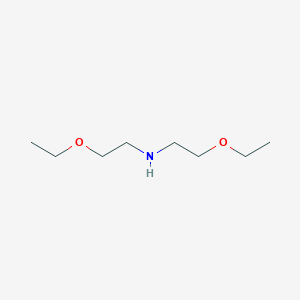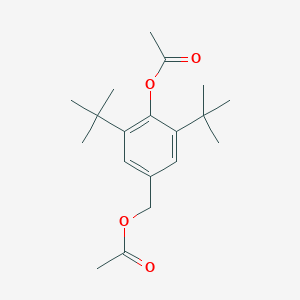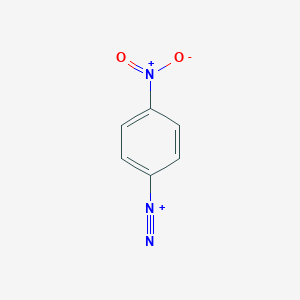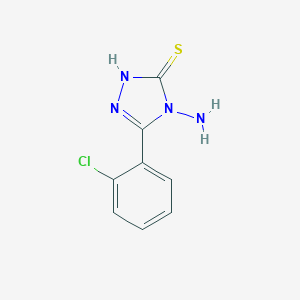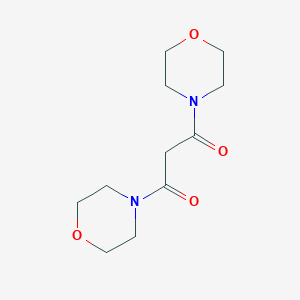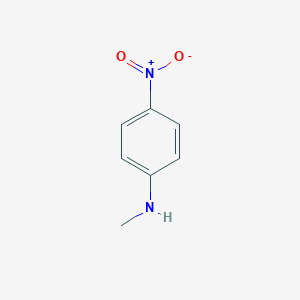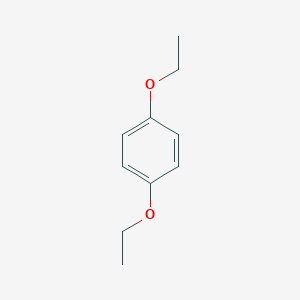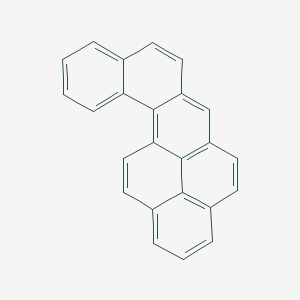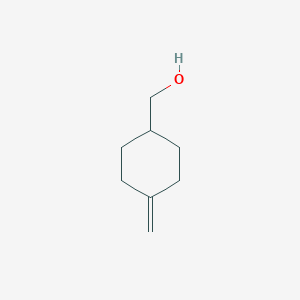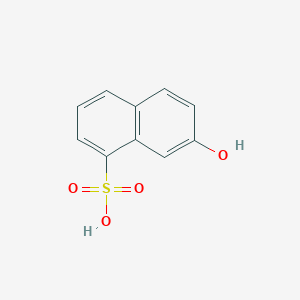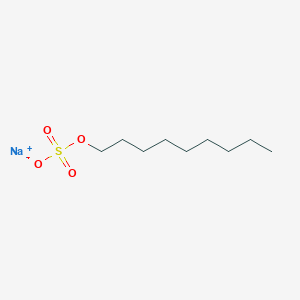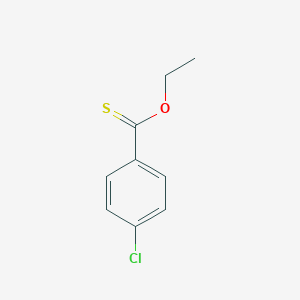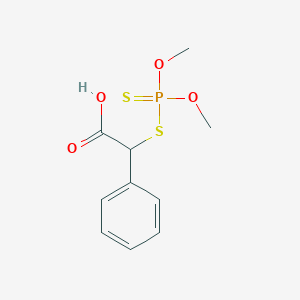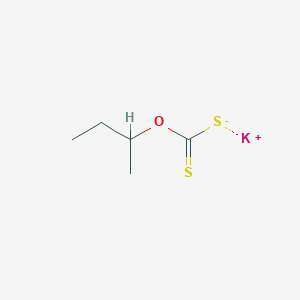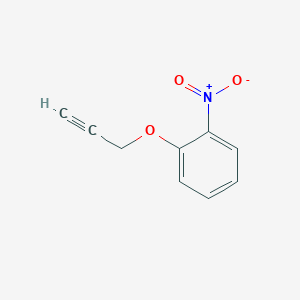
1-Nitro-2-(prop-2-yn-1-yloxy)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene often involves specific reactions and modifications. For instance, modification of related structures with electron-withdrawing substituents, such as trifluoromethyl and nitro groups, can significantly enhance their activity (Chen-Chen Peng et al., 2016). Synthesis approaches can vary depending on the desired structural and functional properties of the final compound.
Molecular Structure Analysis
The molecular structure of related nitro-substituted compounds often exhibits specific conformations and bond lengths. For example, the structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene, a related compound, was determined using X-ray diffraction, highlighting the importance of intramolecular interactions in determining the conformation of nitro substituents (R. Gopal et al., 1980). Similar techniques could be applied to analyze the structure of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene.
Chemical Reactions and Properties
Chemical reactions involving nitro-substituted benzene compounds can be complex and varied. For instance, the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution is a reaction that could provide insights into the chemical behavior of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene (D. Vione et al., 2004). Understanding these reactions is crucial for predicting and manipulating the chemical properties of the compound.
Physical Properties Analysis
The physical properties of nitro-substituted benzene derivatives can be inferred from similar compounds. For example, the crystal structure of bis(prop-2-yn-1-yl) 5-nitroisophthalate may offer insights into the physical characteristics of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene, such as crystal formation and hydrogen bond interactions (K. Ezhilarasi et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be complex. Studies on similar compounds, such as the synthesis and structure of geminally activated nitroethenes of the indole series, provide valuable information on the reactivity, stability, and potential chemical interactions of nitro-substituted compounds (R. Baichurin et al., 2019).
Aplicaciones Científicas De Investigación
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : “1-Nitro-2-(prop-2-yn-1-yloxy)benzene” is used in the synthesis of its derivatives .
- Method : The compound is prepared in excellent yields by the reaction of propargyl bromide with 2-nitrophenol .
- Results : The synthesized derivatives have been optimized and evaluated for their biological activity .
-
Crystal Structure Analysis
-
Sonogashira Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : The compound serves as a useful synthon in Sonogashira cross-coupling reactions .
- Method : The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results : The reaction results in the formation of the title compound .
-
Molecular Simulation Visualizations
- Field : Computational Chemistry
- Application : The compound is used in molecular simulation visualizations .
- Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
- Results : The visualizations provide a detailed understanding of the molecular structure and properties of the compound .
-
Pharmacokinetics and Druglikeness Studies
- Field : Medicinal Chemistry
- Application : The compound is used in the study of pharmacokinetics and druglikeness .
- Method : Various in silico tools and techniques are used to predict the pharmacokinetic properties and druglikeness of the compound .
- Results : The studies provide insights into the potential of the compound as a drug candidate .
-
Spectroscopic Properties Analysis
- Field : Spectroscopy
- Application : The compound is used in the study of spectroscopic properties .
- Method : Various spectroscopic techniques are used to analyze the properties of the compound .
- Results : The analysis provides insights into the structural and spectroscopic properties of the compound .
-
NMR, HPLC, LC-MS, UPLC Studies
- Field : Analytical Chemistry
- Application : The compound is used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
- Method : The compound is analyzed using these techniques to understand its properties .
- Results : The analysis provides detailed information about the compound’s structure and properties .
-
Synthesis of Derivatives via Reaction with Propargyl Bromide
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of its derivatives via reaction with propargyl bromide .
- Method : The compound is reacted with propargyl bromide to produce its derivatives .
- Results : The synthesized derivatives are optimized and evaluated for their biological activity .
Safety And Hazards
Propiedades
IUPAC Name |
1-nitro-2-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIVAJBFNTKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508619 | |
| Record name | 2-Nitrophenyl 2-propynyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
13350-09-9 | |
| Record name | 2-Nitrophenyl 2-propynyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



